methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-methoxy-3-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-19-8-5-14(21(24)28-2)10-20(19)30(25,26)23-15-6-7-16(23)12-18(11-15)29-17-4-3-9-22-13-17/h3-5,8-10,13,15-16,18H,6-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUOUWYYAKBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methyl group : Contributes to lipophilicity.
- Methoxy group : May enhance solubility and biological activity.
- Pyridinyl moiety : Often associated with diverse pharmacological effects.
- Azabicyclo structure : Imparts unique conformational properties that can influence binding to biological targets.
Research indicates that this compound interacts with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) :
-
Enzyme Inhibition :
- Preliminary studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
Biological Activity Overview
The biological activity of this compound has been explored through various studies:
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial potential . -
Cytotoxicity in Cancer Models :
In vitro assays using human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 20 µM depending on the cell line tested . -
Neuropharmacological Studies :
Animal studies indicated that administration of the compound resulted in increased levels of serotonin and dopamine in the brain, suggesting a potential role in mood regulation and treatment of depression .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 432.49 g/mol. It typically exhibits high purity levels, around 95%, which is crucial for research applications to ensure reproducibility and reliability of results.
Pharmacological Applications
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Antitumor Activity :
- Research indicates that compounds with sulfonamide structures often exhibit anticancer properties. Methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate could potentially be explored as a lead compound in the development of new anticancer agents through hybrid molecular strategies that combine sulfonamide fragments with other active moieties .
- Neurological Studies :
- Antimicrobial Properties :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to yield high-purity products suitable for biological testing.
Biological Assays
To assess the efficacy of this compound in various applications:
- Cell Viability Assays : To evaluate cytotoxicity against cancer cell lines.
- Neurotransmitter Release Studies : To investigate potential effects on synaptic transmission.
- Antimicrobial Testing : Utilizing standard methods such as disk diffusion or minimum inhibitory concentration (MIC) assays.
Case Studies and Findings
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
Synthesis of complex bicyclic sulfonamides like this compound typically involves sequential reactions, including sulfonylation, nucleophilic substitution, and esterification. Key strategies include:
- Solvent and Temperature Optimization : Use polar aprotic solvents (e.g., dichloromethane, acetonitrile) for sulfonylation steps to enhance reaction efficiency . Reflux conditions (e.g., 80–100°C) may improve cyclization of the azabicyclo[3.2.1]octane core .
- Catalytic Systems : Employ coupling agents like EDCI/HOBt for amide or ester bond formation, as demonstrated in analogous bicyclic systems .
- Purification Methods : Combine column chromatography (silica gel, gradient elution) with recrystallization using ethanol/water mixtures to isolate high-purity intermediates .
Basic: What spectroscopic and computational methods are most effective for confirming the molecular structure of this compound?
Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR can confirm stereochemistry (e.g., azabicyclo bridgehead protons at δ 3.5–4.5 ppm) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular formula (e.g., expected [M+H]+ ion for C21H25N2O6S: 457.1432) .
- X-ray Crystallography : Resolve ambiguities in the bicyclic core and sulfonate ester geometry, as shown in related azabicyclo[3.2.1]octane derivatives .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
Answer:
SAR studies should focus on:
- Core Modifications : Replace the pyridin-3-yloxy group with other heterocycles (e.g., triazoles, thiadiazoles) to assess binding affinity changes, as seen in analogous sulfonamide-based inhibitors .
- Stereochemical Variations : Synthesize enantiomers of the azabicyclo[3.2.1]octane core to determine chiral center contributions to activity .
- Bioisosteric Replacement : Substitute the methyl benzoate with trifluoromethyl or cyano groups to modulate lipophilicity and metabolic stability .
Advanced: What experimental approaches are recommended to resolve contradictory data in reaction outcomes or biological assays?
Answer:
Contradictions often arise from reaction conditions or assay variability. Mitigation strategies include:
- Reaction Replication : Standardize solvent purity (e.g., anhydrous DMF for sulfonylation) and inert atmosphere (N2/Ar) to minimize side reactions .
- Assay Controls : Use reference compounds (e.g., known sulfonamide inhibitors) in biological assays to validate experimental setups .
- Statistical Analysis : Apply ANOVA or Student’s t-test to differentiate significant activity trends from noise in dose-response curves .
Advanced: How can researchers investigate the metabolic stability and potential toxicity of this compound?
Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify oxidative metabolites via LC-MS/MS .
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- Toxicogenomics : Perform RNA sequencing on treated cell lines to detect stress-response pathways (e.g., Nrf2, p53) .
Basic: What analytical techniques are suitable for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then monitor degradation by HPLC with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C expected for sulfonamides) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like serotonin receptors (5-HT3R), leveraging the azabicyclo[3.2.1]octane core’s similarity to tropane alkaloids .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonate ester interactions in binding pockets .
Basic: What strategies improve the solubility and formulation of this compound for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas exposure in diethyl ether .
Advanced: How can researchers address challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and optimize reaction time .
Advanced: What methods are recommended for studying the stereochemical impact of the (1R,5S) configuration on biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
